![molecular formula C10H9NO2S B573829 2-Methyl-7-benzothiazolecarboxylic acid methyl ester CAS No. 192948-01-9](/img/structure/B573829.png)
2-Methyl-7-benzothiazolecarboxylic acid methyl ester
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Overview
Description
“2-Methyl-7-benzothiazolecarboxylic acid methyl ester” is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Methyl-7-benzothiazolecarboxylic acid methyl ester” is 1S/C10H9NO2S/c1-6-11-8-5-3-4-7 (9 (8)14-6)10 (12)13-2/h3-5H,1-2H3 . This indicates the arrangement of atoms and their connectivity.Chemical Reactions Analysis
Esters, including “2-Methyl-7-benzothiazolecarboxylic acid methyl ester”, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into a carboxylic acid and an alcohol in the presence of water . This reaction can occur in both acidic and basic conditions .Physical And Chemical Properties Analysis
“2-Methyl-7-benzothiazolecarboxylic acid methyl ester” is a white to yellow solid at room temperature . It has a molecular weight of 207.25 .Scientific Research Applications
Overview
2-Methyl-7-benzothiazolecarboxylic acid methyl ester is part of a broader class of compounds that have been extensively studied for various applications in scientific research. While the direct research on this specific compound may be limited, the broader class of benzothiazole derivatives and related esters has demonstrated a wide range of applications in fields such as medicinal chemistry, material science, and biotechnology. This summary highlights key areas of research and applications related to the broader class of compounds that 2-Methyl-7-benzothiazolecarboxylic acid methyl ester belongs to.
Medicinal Chemistry Applications
Benzothiazole derivatives, including structures similar to 2-Methyl-7-benzothiazolecarboxylic acid methyl ester, have shown a broad spectrum of biological activities. These compounds have been explored for their potential as antimicrobial, analgesic, anti-inflammatory, antidiabetic, and especially antitumor agents. Some benzothiazole derivatives are in clinical use or are being developed as chemotherapeutic agents due to their promising antitumor properties. The structural simplicity and synthetic accessibility of benzothiazole derivatives facilitate the development of new chemical entities for drug discovery and therapeutic applications (Kamal et al., 2015; Bhat & Belagali, 2020).
Material Science and Polymer Chemistry
In the realm of material science, benzothiazole derivatives have been investigated for their utility in the synthesis of polymers and nanoparticles. For example, xylan derivatives have been modified to produce biopolymer ethers and esters with specific properties, hinting at the versatility of benzothiazole-related structures in creating materials with tailored functionalities. These materials have potential applications in drug delivery, as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Biotechnological Routes
The broader class of esters and derivatives related to 2-Methyl-7-benzothiazolecarboxylic acid methyl ester also finds applications in biotechnological processes. For instance, lactic acid, a key biotechnological product, serves as a precursor for various chemicals including esters. Such biotechnological routes highlight the potential for sustainable chemical production from biomass, presenting a green chemistry approach to producing valuable compounds (Gao et al., 2011).
Safety and Hazards
The safety information for “2-Methyl-7-benzothiazolecarboxylic acid methyl ester” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
methyl 2-methyl-1,3-benzothiazole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNXLPDXVUYYQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268687 |
Source
|
Record name | Methyl 2-methyl-7-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192948-01-9 |
Source
|
Record name | Methyl 2-methyl-7-benzothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192948-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methyl-7-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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